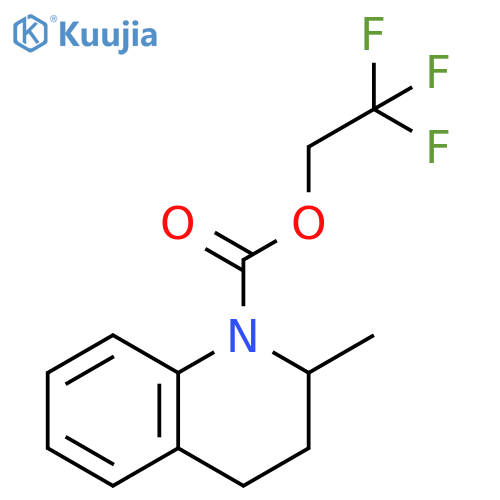Cas no 1087788-63-3 (2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

1087788-63-3 structure
商品名:2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
CAS番号:1087788-63-3
MF:C13H14F3NO2
メガワット:273.250974178314
MDL:MFCD11099801
CID:5156807
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-2-methyl-, 2,2,2-trifluoroethyl ester
- 2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
-
- MDL: MFCD11099801
- インチ: 1S/C13H14F3NO2/c1-9-6-7-10-4-2-3-5-11(10)17(9)12(18)19-8-13(14,15)16/h2-5,9H,6-8H2,1H3
- InChIKey: CFGKDPVZLWDZJW-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC(F)(F)F)=O)C2=C(C=CC=C2)CCC1C
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-88275-0.05g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 0.05g |
$227.0 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109426-5g |
2,2,2-Trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 95% | 5g |
¥7644.0 | 2023-03-01 | |
| Enamine | EN300-88275-10.0g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Enamine | EN300-88275-0.25g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 0.25g |
$249.0 | 2023-09-01 | ||
| Enamine | EN300-88275-2.5g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 2.5g |
$529.0 | 2023-09-01 | ||
| Enamine | EN300-88275-10g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 10g |
$1163.0 | 2023-09-01 | ||
| Enamine | EN300-88275-0.5g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 0.5g |
$260.0 | 2023-09-01 | ||
| Enamine | EN300-88275-1g |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 1g |
$271.0 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109426-1g |
2,2,2-Trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 95% | 1g |
¥2639.0 | 2023-03-01 | |
| Ambeed | A1138627-1g |
2,2,2-Trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
1087788-63-3 | 95% | 1g |
$384.0 | 2024-04-26 |
2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 関連文献
-
1. Water
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1087788-63-3 (2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1087788-63-3)2,2,2-trifluoroethyl 2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate

清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1003.0